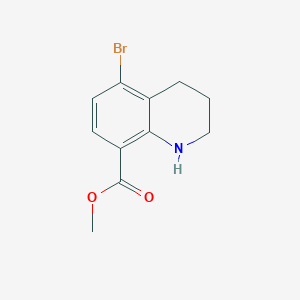
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring The specific substituents on this compound include a chlorine atom at the 6th position, a methyl group at the 2nd position, and a pyrimidinyl group at the 3rd position
準備方法
The synthesis of 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-amino-5-chlorobenzamide and 2-chloro-3-methylpyrimidine in the presence of a base such as potassium carbonate can lead to the formation of the desired quinazolinone derivative. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production.
化学反応の分析
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group in the quinazolinone ring to form the corresponding alcohol.
Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid, while nucleophilic substitution of the chlorine atom can result in various substituted quinazolinone derivatives.
科学的研究の応用
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- can be compared with other quinazolinone derivatives to highlight its uniqueness. Similar compounds include:
4(3H)-Quinazolinone, 2-methyl-3-(2-pyrimidinyl)-: This compound lacks the chlorine substituent at the 6th position, which may affect its chemical reactivity and biological activity.
4(3H)-Quinazolinone, 6-chloro-2-methyl-: This derivative does not have the pyrimidinyl group at the 3rd position, which could influence its interactions with molecular targets.
4(3H)-Quinazolinone, 6-chloro-3-(2-pyrimidinyl)-:
The presence of the chlorine, methyl, and pyrimidinyl groups in 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
37905-56-9 |
|---|---|
分子式 |
C13H9ClN4O |
分子量 |
272.69 g/mol |
IUPAC名 |
6-chloro-2-methyl-3-pyrimidin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C13H9ClN4O/c1-8-17-11-4-3-9(14)7-10(11)12(19)18(8)13-15-5-2-6-16-13/h2-7H,1H3 |
InChIキー |
LKTWWJPYKPAYBC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


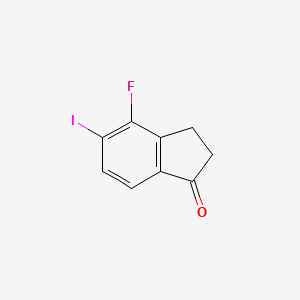
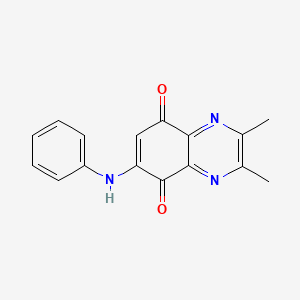
![3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11848471.png)
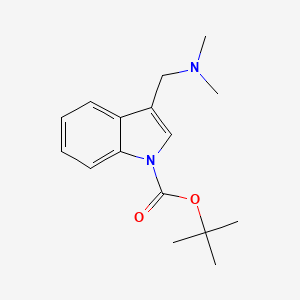
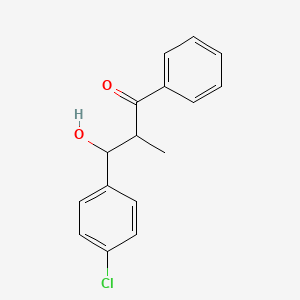



![3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848504.png)

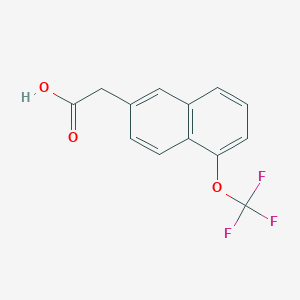
![Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B11848525.png)

